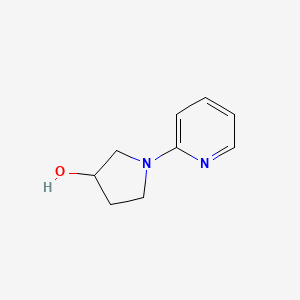

1-(Pyridin-2-yl)pyrrolidin-3-ol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-pyridin-2-ylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c12-8-4-6-11(7-8)9-3-1-2-5-10-9/h1-3,5,8,12H,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVUBKWZTRFGDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The pyrrolidin-3-ol moiety is a key structural feature, and its synthesis can be approached in two primary ways: by constructing the ring from acyclic precursors (de novo synthesis) or by modifying a pre-formed pyrrolidine ring.

De Novo Synthetic Approaches to the Pyrrolidin-3-ol Moiety

De novo synthesis offers the advantage of building the pyrrolidine ring with the desired stereochemistry and substitution pattern from readily available starting materials. Common strategies involve intramolecular cyclization reactions. One such approach is the intramolecular reductive amination of a suitably functionalized acyclic precursor. For instance, a 4-amino-1,2-epoxybutane derivative can undergo intramolecular ring-opening of the epoxide by the amine, followed by reduction, to yield the pyrrolidin-3-ol core. This method allows for the stereospecific construction of the hydroxyl group.

Another powerful de novo strategy is the use of cycloaddition reactions. The [3+2] cycloaddition of azomethine ylides with appropriate dipolarophiles is a classic method for constructing five-membered nitrogen heterocycles. By choosing a dipolarophile containing a masked or direct precursor to the hydroxyl group, this method can provide a rapid entry to the pyrrolidin-3-ol scaffold.

Asymmetric synthesis of 3-hydroxypyrrolidine is of significant importance, and methods have been developed to achieve high enantiomeric purity. One notable method involves a tin-lithium exchange followed by a stereoselective intramolecular carbolithiation and cyclization, which can produce highly enantiomerically enriched pyrrolidines. researchgate.net Additionally, intramolecular iridium-catalyzed allylic aminations of acyclic precursors have been shown to be effective for the asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines. nih.gov

| De Novo Synthetic Approach | Key Reaction Type | Starting Material Example | Key Features |

| Intramolecular Reductive Amination | Epoxide ring-opening/Reduction | 4-amino-1,2-epoxybutane derivative | Stereospecific formation of the hydroxyl group. |

| [3+2] Cycloaddition | Azomethine ylide cycloaddition | Azomethine ylide and a functionalized alkene | Rapid construction of the pyrrolidine ring. |

| Asymmetric Cyclization | Tin-lithium exchange/Carbolithiation | Acyclic tributylstannyl amine | High enantiomeric excess. researchgate.net |

| Asymmetric Allylic Amination | Iridium-catalyzed cyclization | Homochiral (E)-6-N-nosylaminohept-2-en-1-yl methyl carbonates | Stereodivergent synthesis. nih.gov |

Functionalization of Pre-formed Pyrrolidine Rings

An alternative to de novo synthesis is the modification of a commercially available or readily synthesized pyrrolidine derivative. For example, proline, a naturally occurring amino acid, can serve as a versatile starting material. Through a series of functional group manipulations, such as reduction of the carboxylic acid to an alcohol and subsequent modification, various substituted pyrrolidines can be accessed.

Direct oxidation of a pyrrolidine ring at the 3-position is another viable strategy, although it may present challenges in terms of regioselectivity and over-oxidation. The use of specific oxidizing agents and protecting group strategies is often necessary to achieve the desired 3-hydroxy functionality.

Methodologies for Pyridine (B92270) Moiety Introduction and Modification

The introduction of the pyridine ring at the 1-position of the pyrrolidin-3-ol is a crucial step in the synthesis of the target compound. This is typically achieved through coupling reactions involving a pre-formed pyrrolidine-3-ol and a suitable pyridine derivative.

Coupling Reactions Involving Pyridine Derivatives

The most common methods for forming the C-N bond between the pyridine and pyrrolidine rings are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

In an SNAr approach, a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) is reacted with 3-hydroxypyrrolidine. The electron-withdrawing nature of the pyridine nitrogen activates the 2-position towards nucleophilic attack by the secondary amine of the pyrrolidine. This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed. The reactivity of the halopyridine is dependent on the nature of the halogen, with fluorine being the most activating and iodine being the least for this type of reaction.

The Buchwald-Hartwig amination offers a versatile and widely applicable method for N-arylation. wikipedia.org This palladium-catalyzed cross-coupling reaction can be used to couple 3-hydroxypyrrolidine with 2-halopyridines. researchgate.netnih.gov The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can be tuned to accommodate a wide range of substrates.

| Coupling Reaction | Pyridine Substrate | Pyrrolidine Substrate | Typical Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloropyridine or 2-Fluoropyridine | 3-Hydroxypyrrolidine | Base (e.g., K2CO3, Et3N), Solvent (e.g., DMSO, DMF) | Atom-economical, often requires elevated temperatures. |

| Buchwald-Hartwig Amination | 2-Bromopyridine or 2-Chloropyridine | 3-Hydroxypyrrolidine | Pd catalyst (e.g., Pd(OAc)2), Phosphine ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu, Cs2CO3) | Broad substrate scope, milder conditions possible. researchgate.netnih.govwikipedia.org |

Regioselective Functionalization of the Pyridine Ring

While the primary focus is on the synthesis of 1-(pyridin-2-yl)pyrrolidin-3-ol, it is relevant to consider the regioselective functionalization of the pyridine ring for the synthesis of analogues. Direct C-H functionalization of the pyridine ring is a powerful tool for introducing substituents at specific positions. The electronic nature of the pyridine ring generally directs electrophilic attack to the 3- and 5-positions and nucleophilic attack to the 2-, 4-, and 6-positions. By employing directing groups or specific catalysts, it is possible to achieve high regioselectivity in the introduction of new functional groups.

Convergent and Divergent Synthetic Pathways to the this compound Scaffold

The synthesis of this compound and its derivatives can be designed using either convergent or divergent strategies.

A divergent synthesis , on the other hand, starts from a common intermediate that already contains the core this compound scaffold. This common intermediate is then subjected to a variety of reactions to introduce diversity, leading to a library of related compounds. For example, the hydroxyl group of this compound could be oxidized to a ketone, which could then be reacted with a range of Grignard reagents to introduce different substituents at the 3-position. Alternatively, the pyridine ring could be functionalized at various positions to generate a series of analogues. This approach is particularly useful in drug discovery for structure-activity relationship (SAR) studies.

| Synthetic Strategy | Description | Advantages | Application Example |

| Convergent | Independent synthesis of pyridine and pyrrolidine fragments followed by late-stage coupling. | High overall efficiency, allows for optimization of individual fragment syntheses. | Coupling of 2-bromopyridine with 3-hydroxypyrrolidine via Buchwald-Hartwig amination. |

| Divergent | Synthesis of a common this compound intermediate followed by parallel functionalization. | Efficient for generating a library of analogues from a common precursor for SAR studies. | Oxidation of the hydroxyl group to a ketone followed by reaction with various nucleophiles. |

Multistep Reaction Sequences

Multistep syntheses offer a controlled and stepwise approach to building the target molecule, allowing for the purification of intermediates and precise introduction of desired functionalities. A key strategy for the synthesis of related pyrrolidine structures involves the reaction of a substituted butanal with a chiral amine. For instance, the synthesis of (S)-pyrrolidine derivatives has been accomplished through the reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine. nih.gov This transformation serves as a crucial step in forming the pyrrolidine ring.

Another versatile multistep approach involves the ring contraction of pyridines. A photo-promoted reaction of pyridines with silylborane can yield pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govosaka-u.ac.jp These intermediates are valuable synthons that can be further elaborated to access a variety of functionalized pyrrolidines. nih.govosaka-u.ac.jp The synthesis of the core pyrrolidin-3-ol structure can also be achieved through the reduction of 4-chloro-3-hydroxybutyronitrile. google.com

A representative multistep synthesis of a 1-(pyridin-2-yl)pyrrolidine derivative is outlined below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | Pyridin-2-yl-4-oxobutanal, (R)-1-(4-methoxyphenyl)ethan-1-amine | - | Intermediate pyrrolidine derivative nih.gov |

| 2 | Intermediate pyrrolidine derivative | Further synthetic modifications | 1-(Pyridin-2-yl)pyrrolidine derivative nih.gov |

One-Pot and Cascade Reactions

One-pot and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation by combining multiple reaction steps into a single operation without the isolation of intermediates. The synthesis of pyrrolidine-2-ones, structurally related to the target molecule, has been achieved in a one-pot fashion from erythruronolactone and an amine. researchgate.net This approach highlights the potential for convergent syntheses of pyrrolidine-containing compounds.

Furthermore, novel fused pyridine derivatives have been synthesized through one-pot reactions involving consecutive pyrrolidine ring-closure, ring-opening, and formal aza-Diels-Alder reactions. nih.gov Three-component [3+2] cycloaddition reactions followed by one-pot N-allylation and intramolecular Heck reactions have also been employed to construct complex pyrrolidine-fused scaffolds. nih.gov While not directly applied to the synthesis of this compound, these methodologies showcase the power of one-pot strategies in accessing diverse pyrrolidine structures.

| Reaction Type | Key Transformation | Starting Materials | Product Class |

| One-Pot Pyrrolidin-2-one Synthesis | Conversion of erythruronolactone | Erythruronolactone, Amine | Pyrrolidine-2-ones researchgate.net |

| Cascade Reaction | Ring-closure/Ring-opening/Aza-Diels-Alder | 1,1-Diethoxybutane derivatives, Nucleophiles | Fused Pyridine Derivatives nih.gov |

| Three-Component Cycloaddition | [3+2] Cycloaddition/N-allylation/Heck Reaction | Amino ester, Aldehyde, Maleimide | Pyrrolidine-fused Isoquinolines nih.gov |

Derivatization Reactions and Functional Group Interconversions of this compound

The presence of a hydroxyl group and two distinct nitrogen heteroatoms in this compound provides fertile ground for a wide array of derivatization reactions and functional group interconversions.

Chemical Transformations of the Hydroxyl Group

The secondary hydroxyl group in the pyrrolidine ring is a key site for chemical modification. Standard transformations such as esterification and etherification can be readily employed to introduce a variety of functional groups, thereby modulating the compound's physicochemical properties. For example, the reaction of a pyrrolidin-3-ol with an acyl chloride or a carboxylic acid under appropriate conditions would yield the corresponding ester. Similarly, ether derivatives can be prepared through reactions like the Williamson ether synthesis, involving deprotonation of the hydroxyl group followed by reaction with an alkyl halide.

Modifications and Substitutions at the Nitrogen Heteroatoms

The two nitrogen atoms in this compound—the pyridine nitrogen and the pyrrolidine nitrogen—exhibit different reactivity profiles, allowing for selective modifications. The pyridine nitrogen is susceptible to N-oxidation, typically using oxidizing agents such as peroxy acids, to form the corresponding pyridine N-oxide. organic-chemistry.orgbme.huscripps.eduorganic-chemistry.orgnih.gov This transformation can alter the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions.

The pyrrolidine nitrogen, being a secondary amine, is more nucleophilic and can readily undergo alkylation reactions. For instance, reaction with alkyl halides in the presence of a base can introduce various alkyl substituents at the N-1 position of the pyrrolidine ring.

| Nitrogen Atom | Reaction Type | Reagents | Product |

| Pyridine Nitrogen | N-Oxidation | Peroxy acids (e.g., m-CPBA) | 1-(1-oxido-pyridin-2-yl)pyrrolidin-3-ol organic-chemistry.orgbme.huscripps.eduorganic-chemistry.orgnih.gov |

| Pyrrolidine Nitrogen | N-Alkylation | Alkyl halide, Base | 1-(Pyridin-2-yl)-1-alkylpyrrolidin-3-ol |

Strategic Introduction of Diverse Functional Groups

Beyond modifications of the existing functional groups, diverse functionalities can be strategically introduced onto the pyridine ring. The pyridine moiety can undergo electrophilic aromatic substitution reactions, although the pyridine nitrogen deactivates the ring towards such reactions. However, by converting the pyridine to its N-oxide, the electron density of the ring is altered, facilitating substitution at the 2- and 4-positions. scripps.edu

Furthermore, modern cross-coupling methodologies can be employed to introduce a variety of substituents onto the pyridine ring. For instance, halogenated pyridine derivatives can serve as precursors for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of aryl, alkynyl, or amino groups, respectively. C-H activation strategies also offer a direct route to functionalize the pyridine ring, avoiding the need for pre-functionalized starting materials.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Although specific experimental data is not publicly available, the expected ¹H and ¹³C NMR chemical shifts for 1-(Pyridin-2-yl)pyrrolidin-3-ol can be predicted based on the known values for its constituent fragments: the pyridine (B92270) ring and the pyrrolidin-3-ol moiety.

Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine ring and the pyrrolidine (B122466) ring. The four protons of the pyridine ring would likely appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific shifts and coupling patterns dictated by their positions relative to the nitrogen atom and the point of attachment to the pyrrolidine ring. The protons on the pyrrolidine ring would be found in the aliphatic region. The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet. The other pyrrolidine protons would also exhibit complex splitting patterns due to their diastereotopic nature. The hydroxyl proton itself would likely appear as a broad singlet, the position of which can be concentration and solvent dependent.

Expected ¹³C NMR Spectral Features: The carbon-13 NMR spectrum would be anticipated to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The five carbons of the pyridine ring would resonate in the downfield region (typically δ 100-160 ppm). The four carbons of the pyrrolidine ring would be found in the upfield region. The carbon attached to the hydroxyl group (C-OH) would be expected around δ 60-70 ppm, while the other pyrrolidine carbons would have shifts characteristic of aliphatic amines.

A definitive assignment of these predicted shifts would necessitate experimental data.

Elucidation of Connectivity and Stereochemistry via Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously confirm the structure of this compound, a suite of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons, helping to trace the proton-proton coupling networks within the pyridine and pyrrolidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of carbon signals based on their corresponding proton assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment could provide information about the spatial proximity of protons, which would be valuable in determining the stereochemistry of the molecule, particularly the relative orientation of the substituents on the pyrrolidine ring.

Without experimental 2D NMR data, a complete and verified structural elucidation remains speculative.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are powerful tools for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic pyridine ring would appear around 3000-3100 cm⁻¹, while those for the aliphatic pyrrolidine ring would be observed in the 2850-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyridine ring would likely be found in the 1400-1600 cm⁻¹ range. The C-N stretching of the tertiary amine in the pyrrolidine ring would also produce a characteristic signal.

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring stretching vibrations of the pyridine moiety are typically strong in Raman spectra. The symmetric breathing mode of the pyridine ring would also be a characteristic feature.

Mass Spectrometry (MS) Applications in Molecular Identification

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The nominal molecular weight of the compound is approximately 164.20 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecule. The fragmentation pattern would likely involve the loss of the hydroxyl group, as well as cleavage of the pyrrolidine and pyridine rings, providing further structural confirmation.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides information about the electronic structure of a molecule and the transitions between electronic energy levels.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the pyridine ring. The pyrrolidinol part of the molecule does not have significant absorption in the typical UV-Vis range.

The pyridine chromophore typically exhibits π-π* transitions. For 2-substituted pyridines, these transitions can be influenced by the nature of the substituent. researchgate.net For instance, 2-aminopyridine (B139424) derivatives show absorption bands that can be assigned to the π-π* electronic transition of the aromatic ring. researchgate.net It is anticipated that this compound would display characteristic absorption maxima in the UV region, likely below 300 nm. The exact position and intensity of these bands would be sensitive to the solvent environment.

Table 2: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 200 - 300 |

| n → π | ~270 (often weak and may be obscured) |

This table presents expected ranges based on related structures. Experimental data would be obtained from UV-Vis spectroscopic analysis.

Chiroptical Spectroscopy for Enantiomeric Characterization

As this compound possesses a chiral center at the 3-position of the pyrrolidine ring, it can exist as a pair of enantiomers. Chiroptical techniques are essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample.

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org VCD is a powerful tool for determining the absolute configuration of chiral molecules in solution. nih.govnumberanalytics.combruker.com The VCD spectrum provides a fingerprint of the three-dimensional structure of a molecule. wikipedia.org

For this compound, the VCD spectrum would show characteristic positive and negative bands corresponding to the vibrational modes of the chiral pyrrolidinol ring and its interaction with the pyridine substituent. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (R) or (S)), the absolute configuration of the synthesized compound can be unambiguously determined. wikipedia.org VCD is particularly sensitive to the conformation of the molecule, providing detailed structural information. chemrxiv.org

Optical rotation is the rotation of the plane of polarized light as it passes through a solution of a chiral compound. wikipedia.org The direction and magnitude of this rotation are characteristic of a specific enantiomer. One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal amount. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, will have a net optical rotation of zero. wikipedia.org

The specific rotation, [α], is a standardized measure of optical rotation and is a physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.com Measurement of the optical rotation of a sample of this compound can be used to determine its enantiomeric excess (ee), which is a measure of its enantiomeric purity.

Table 3: Chiroptical Properties of this compound Enantiomers

| Enantiomer | Expected Sign of Optical Rotation |

| (R)-1-(Pyridin-2-yl)pyrrolidin-3-ol | (+) or (-) |

| (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol | (-) or (+) |

The specific sign and magnitude of rotation would need to be determined experimentally.

Stereochemical Aspects and Chiral Resolution of 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Fundamentals of Enantiomerism and Diastereomerism in Pyridine-Pyrrolidine Systems

The molecular structure of 1-(Pyridin-2-yl)pyrrolidin-3-ol contains a stereocenter, or chiral center, at the third carbon atom of the pyrrolidine (B122466) ring, to which the hydroxyl group is attached. The presence of this single chiral center means the compound can exist as a pair of enantiomers: (R)-1-(Pyridin-2-yl)pyrrolidin-3-ol and (S)-1-(Pyridin-2-yl)pyrrolidin-3-ol.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. masterorganicchemistry.comyoutube.com They share identical physical and chemical properties in an achiral environment but exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. The interaction of these individual enantiomers with other chiral molecules, such as biological receptors, can differ significantly.

Diastereomers are stereoisomers that are not mirror images of each other. This occurs in molecules with two or more chiral centers. masterorganicchemistry.comkhanacademy.org While this compound itself only has one stereocenter and thus only exists as enantiomers, the introduction of another substituent on the pyrrolidine or pyridine (B92270) ring could create a second chiral center, leading to the possibility of diastereomers. For instance, if a methyl group were added to the 4-position of the pyrrolidine ring, four stereoisomers would be possible: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). In this hypothetical case, the (3R, 4R) and (3S, 4S) isomers would be enantiomers of each other, while the (3R, 4R) and (3R, 4S) isomers would be diastereomers.

Methodologies for Chiral Resolution of Racemic Mixtures

A synthesis of this compound without chiral control would result in a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers. To isolate the individual enantiomers, a process known as chiral resolution is necessary.

Diastereomeric Salt Formation and Selective Crystallization

One of the most established methods for resolving racemic amines or alcohols is through the formation of diastereomeric salts. mdpi.comsemanticscholar.org This technique involves reacting the racemic base, this compound, with a single enantiomer of a chiral acid, often referred to as a resolving agent. This reaction creates a pair of diastereomeric salts:

[(R)-base·(R)-acid] and [(S)-base·(R)-acid]

Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. researchgate.net This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, while the other remains dissolved. After separation by filtration, the pure diastereomeric salt can be treated with a base to neutralize the chiral acid, yielding the desired enantiomer of this compound. The success of this method depends heavily on the choice of the chiral resolving agent and the crystallization solvent. rsc.orgresearchgate.net

Common Chiral Resolving Agents for Amines:

| Resolving Agent | Type |

|---|---|

| Tartaric Acid | Acidic |

| Mandelic Acid | Acidic |

| Camphorsulfonic Acid | Acidic |

Enzymatic Resolution Techniques Utilizing Biocatalysts

Enzymatic kinetic resolution is a highly selective method that utilizes biocatalysts, most commonly lipases, to resolve racemic mixtures. nih.govresearchgate.net In the case of a racemic alcohol like this compound, a lipase (B570770) can be used to selectively acylate one of the enantiomers in the presence of an acyl donor, such as vinyl acetate (B1210297).

For example, a lipase might preferentially catalyze the acetylation of the (S)-enantiomer, leaving the (R)-enantiomer unreacted.

(R,S)-1-(Pyridin-2-yl)pyrrolidin-3-ol + Vinyl Acetate --(Lipase)--> (R)-1-(Pyridin-2-yl)pyrrolidin-3-ol + (S)-1-(Pyridin-2-yl)pyrrolidin-3-yl acetate

The resulting mixture of the unreacted alcohol enantiomer and the newly formed ester can then be separated using standard chromatographic techniques. The ester can also be subsequently hydrolyzed to recover the other alcohol enantiomer. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value). mdpi.com Lipases from various sources, such as Candida antarctica (CAL-B) and Pseudomonas cepacia (PSL), are frequently used for such resolutions. nih.govnih.gov

Chiral Chromatographic Separation Techniques (e.g., Chiral HPLC, GC)

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common approach. science.govsigmaaldrich.com CSPs are composed of a chiral selector immobilized on a solid support (like silica). As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral selector, leading to different retention times and, consequently, their separation.

Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs are among the most versatile and widely used for separating a broad range of chiral compounds, including those with alcohol and amine functional groups. sigmaaldrich.comsigmaaldrich.com The choice of mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving optimal separation. sigmaaldrich.com

Asymmetric Synthesis Approaches for Enantiopure this compound

Instead of separating a racemic mixture, asymmetric synthesis aims to directly produce a single, desired enantiomer.

Application of Chiral Auxiliaries and Reagents

One strategy in asymmetric synthesis involves the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the key stereocenter-forming step is complete, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of a specific enantiomer of this compound, one could envision a multi-step synthesis where a prochiral precursor is modified with a chiral auxiliary. For example, a chiral auxiliary could be attached to a precursor molecule to guide a stereoselective reduction of a ketone to form the chiral alcohol, or to direct a cyclization reaction that forms the pyrrolidine ring with the correct stereochemistry. Chiral oxazaborolidines are examples of reagents used for the asymmetric reduction of ketones to chiral alcohols. labinsights.nl While no specific application of this method for this compound has been documented, it remains a fundamental and powerful approach in modern organic synthesis. rsc.org

Exploration of Asymmetric Catalysis (e.g., Organocatalysis, Metal-Catalyzed Asymmetric Reactions)

The asymmetric synthesis of chiral pyrrolidines is a well-established field, with organocatalysis and metal-catalyzed reactions being two of the most powerful strategies. nih.govnih.gov These methods offer routes to enantiomerically enriched pyrrolidine derivatives, often starting from simple acyclic precursors.

Organocatalysis:

Organocatalysis has emerged as a robust tool for the enantioselective synthesis of complex molecules, avoiding the use of metals. nih.gov Proline and its derivatives are among the most successful organocatalysts, capable of promoting a variety of asymmetric transformations. nih.govnih.gov For the synthesis of substituted pyrrolidines, organocatalytic strategies often involve cascade reactions, such as Michael additions followed by cyclization. For instance, the asymmetric Michael addition of aldehydes to nitroalkenes, catalyzed by chiral prolinamide derivatives, can generate intermediates that are subsequently cyclized to form highly functionalized pyrrolidines. While a specific organocatalytic synthesis for this compound is not prominently detailed in the literature, the general applicability of these methods suggests a viable synthetic route.

A plausible organocatalytic approach could involve the reaction of a suitable nitrogen-containing precursor with a chiral organocatalyst to induce the stereoselective formation of the pyrrolidine ring. The choice of catalyst and reaction conditions would be crucial for achieving high enantioselectivity.

Metal-Catalyzed Asymmetric Reactions:

Metal-catalyzed reactions provide another powerful avenue for the synthesis of chiral pyrrolidines. Transition metals like palladium, rhodium, and iridium, in combination with chiral ligands, can catalyze a range of enantioselective transformations. One common approach is the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes. While specific examples for this compound are not readily found, the synthesis of various substituted pyrrolidines has been successfully achieved using this methodology.

Another relevant metal-catalyzed approach is the intramolecular amination of unactivated C(sp³)-H bonds. This method allows for the direct formation of the pyrrolidine ring from an acyclic amine precursor with high regio- and chemoselectivity. The development of chiral catalysts for such reactions could provide a direct entry to enantiomerically pure this compound.

The following table provides representative examples of catalysts and conditions used in the asymmetric synthesis of related chiral pyrrolidine structures, illustrating the potential synthetic strategies.

| Catalyst Type | Catalyst Example | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Organocatalyst | Prolinamide derivative | Michael Addition/Cyclization | Aldehyde and Nitroalkene | Up to 97% | googleapis.com |

| Metal Catalyst | Iridium Complex | Reductive Azomethine Ylide Generation | Tertiary Amide/Lactam | Not specified | N/A |

Analytical Techniques for Determination of Enantiomeric Excess and Absolute Configuration

Once a chiral compound like this compound is synthesized in its enantiomeric forms, it is essential to determine its enantiomeric purity (enantiomeric excess, ee) and to assign the absolute configuration (R or S) of each enantiomer.

Determination of Enantiomeric Excess:

The most common and reliable method for determining the enantiomeric excess of a chiral compound is chiral High-Performance Liquid Chromatography (HPLC) . science.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The separated enantiomers are then detected, and the ratio of their peak areas in the chromatogram is used to calculate the enantiomeric excess. A variety of commercially available chiral columns can be screened to find the optimal conditions for the separation of the enantiomers of this compound.

Other methods for determining enantiomeric excess include:

Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents or chiral derivatizing agents. These agents form diastereomeric complexes or derivatives that exhibit distinct NMR signals for each enantiomer, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy , which measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. pensoft.net The magnitude of the CD signal can be correlated to the enantiomeric excess. pensoft.net

Determination of Absolute Configuration:

The definitive method for determining the absolute configuration of a crystalline chiral compound is single-crystal X-ray crystallography . nih.gov This technique provides a three-dimensional structure of the molecule, from which the absolute arrangement of the atoms in space can be unambiguously determined. nih.gov While there are no publicly available crystal structures for this compound itself, the structure of a derivative or a co-crystal with a known chiral molecule could be used for this purpose. commonorganicchemistry.com

In the absence of a suitable crystal, the absolute configuration can often be inferred by comparing the experimentally measured circular dichroism (CD) spectrum with a spectrum predicted by quantum chemical calculations for a known configuration. Additionally, the absolute configuration can sometimes be determined by chemical correlation, where the chiral compound is converted to a known compound without affecting the stereocenter.

The following table summarizes the analytical techniques used for the characterization of chiral compounds like this compound.

| Analytical Technique | Purpose | Information Provided | Reference |

| Chiral HPLC | Determination of Enantiomeric Excess | Quantitative ratio of enantiomers (ee) | science.gov |

| NMR with Chiral Auxiliaries | Determination of Enantiomeric Excess | Quantitative ratio of enantiomers through diastereomeric interactions | N/A |

| Circular Dichroism (CD) | Determination of Enantiomeric Excess and Absolute Configuration | Qualitative and quantitative information on enantiomeric composition and stereochemistry | pensoft.net |

| Single-Crystal X-ray Crystallography | Determination of Absolute Configuration | Unambiguous 3D structure and absolute stereochemistry | nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Pyridin 2 Yl Pyrrolidin 3 Ol

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern computational chemistry, providing a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, its most stable three-dimensional structure. For 1-(Pyridin-2-yl)pyrrolidin-3-ol, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., 6-311G**) would be employed to determine bond lengths, bond angles, and dihedral angles of the ground state structure.

Once optimized, an electronic structure analysis would reveal key molecular properties. This includes the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity, stability, and intermolecular interaction sites. For instance, the nitrogen atoms in the pyridine (B92270) ring and pyrrolidine (B122466) ring, along with the oxygen of the hydroxyl group, are expected to be regions of high electron density and negative electrostatic potential, indicating their role as potential hydrogen bond acceptors or coordination sites.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Example Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311G**) |

|---|---|---|

| Bond Length | C(pyridine)-N(pyrrolidine) | Data not available |

| Bond Length | C(pyrrolidine)-O | Data not available |

| Bond Angle | C-N-C (pyrrolidine) | Data not available |

| Dihedral Angle | Pyridine-Pyrrolidine | Data not available |

This table is for illustrative purposes only. No published data is available.

Computational methods are also adept at predicting various spectroscopic properties, which can aid in the characterization of a compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning experimental spectra, especially for complex molecules.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated to generate a theoretical Infrared (IR) spectrum. This helps in identifying characteristic functional groups, such as the O-H stretch of the alcohol, C-N stretches of the rings, and aromatic C-H vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum, providing information about the chromophores within the molecule, primarily the pyridine ring.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Example Data)

| Spectrum | Peak/Transition | Predicted Wavenumber/Wavelength |

|---|---|---|

| IR | ν(O-H) | Data not available |

| IR | ν(C=N, pyridine) | Data not available |

| UV-Vis | π → π* | Data not available |

This table is for illustrative purposes only. No published data is available.

Conformational Analysis and Exploration of Energy Landscapes

The flexibility of the pyrrolidine ring and the rotation around the bond connecting the two rings mean that this compound can exist in multiple conformations.

A systematic conformational search would be necessary to identify the low-energy conformers. The pyrrolidine ring typically adopts envelope or twisted conformations. Furthermore, the orientation of the pyridine ring relative to the pyrrolidine ring is defined by a key dihedral angle, and rotating around this bond would reveal the energy barriers between different stable conformations.

The presence of a hydroxyl group and two nitrogen atoms allows for the possibility of intramolecular hydrogen bonding. A key interaction to investigate would be the hydrogen bond between the hydroxyl hydrogen and the nitrogen of the pyridine ring. The existence and strength of such an interaction would significantly influence the molecule's preferred conformation and its chemical properties. Steric hindrance between the two ring systems would also play a crucial role in determining the rotational energy landscape.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the potential reactivity of this compound. For instance, the mechanism of its synthesis or its participation in further chemical transformations could be investigated. This involves identifying transition states, intermediates, and calculating the activation energies for each step of a proposed reaction pathway. Such studies are instrumental in understanding reaction kinetics and selectivity. For related pyrrolidinone systems, DFT calculations have been successfully used to explore reaction mechanisms, demonstrating the power of this approach.

Transition State Characterization and Reaction Pathway Analysis

The synthesis of pyrrolidine derivatives often involves multi-step reactions, including cyclization and functional group transformations. tandfonline.commdpi.comnih.gov Computational chemistry provides a means to elucidate the mechanisms of these reactions by identifying and characterizing the transition states (TS) involved. A transition state represents the highest energy point along a reaction coordinate, and its geometry and energetic properties are crucial for understanding reaction feasibility and selectivity.

For a hypothetical synthesis or transformation of this compound, computational chemists would typically employ methods like DFT to map out the potential energy surface of the reaction. This would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming the nature of stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products.

Such analyses have been successfully applied to understand the formation of various substituted pyrrolidines and other N-heterocycles. tandfonline.comresearchgate.netnih.gov

Energetic Profiles and Kinetic Considerations of Chemical Transformations

Once the reaction pathway is mapped, the energetic profile can be constructed. This profile illustrates the relative energies of all species along the reaction coordinate. Key parameters derived from this profile include:

Activation Energy (ΔG‡): The free energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate.

Reaction Energy (ΔG_rxn): The free energy difference between the products and the reactants. A negative value indicates a thermodynamically favorable reaction.

These energetic parameters allow for the comparison of different possible reaction pathways and the prediction of the major product. For instance, in the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations have been used to show that kinetic selectivity (i.e., the pathway with the lowest activation energy) is more significant than thermodynamic selectivity in determining the final product. researchgate.net

Table 1: Hypothetical Energetic Data for a Transformation of this compound

| Transformation Pathway | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Pathway A | This compound + Reagent X | TS-A | Product A | Data not available | Data not available |

| Pathway B | This compound + Reagent Y | TS-B | Product B | Data not available | Data not available |

| This table is illustrative and does not contain real data due to the absence of specific studies on this compound. |

Intermolecular Interactions and Solvation Effects through Computational Methods

The biological activity and physical properties of a molecule like this compound are heavily influenced by its interactions with its environment, whether it be a biological target or a solvent. Computational methods are invaluable for studying these non-covalent interactions.

Intermolecular Interactions: Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict how a molecule might bind to a protein receptor. nih.govnih.gov These methods can identify key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts that stabilize the bound complex. For this compound, the pyridine nitrogen, the pyrrolidine nitrogen, and the hydroxyl group are all potential sites for hydrogen bonding.

Solvation Effects: The choice of solvent can significantly impact reaction rates and equilibria. acs.org Computational models can account for solvent effects either explicitly (by including individual solvent molecules in the calculation) or implicitly (by treating the solvent as a continuous medium). The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. nih.govresearchgate.netnih.govresearchgate.net Studies on similar molecules like pyridine and pyrrole (B145914) have shown that solvation can influence their aromaticity and the strength of hydrogen bonds. nih.govresearchgate.netnih.gov

Table 2: Potential Intermolecular Interactions of this compound

| Functional Group | Potential Interaction Type | Potential Interaction Partner |

| Pyridine Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donors (e.g., water, amino acid residues) |

| Pyrrolidine Nitrogen | Hydrogen Bond Acceptor | Hydrogen Bond Donors |

| Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Hydrogen Bond Donors/Acceptors |

| Aromatic Pyridine Ring | π-π Stacking | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| This table represents potential interactions and is not based on specific experimental or computational data for this compound. |

Coordination Chemistry and Ligand Design Principles

Metal Complexation Behavior of 1-(Pyridin-2-yl)pyrrolidin-3-ol

The complexation behavior of this ligand is dictated by the electronic and steric properties of its potential donor atoms. The presence of multiple coordination sites allows for chelation, which can lead to thermodynamically stable metal complexes.

Characterization of Potential Donor Atoms (Pyridyl Nitrogen, Pyrrolidinyl Nitrogen, Hydroxyl Oxygen)

This compound possesses three potential donor atoms, each with distinct coordination properties:

Pyridyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is an sp²-hybridized donor. jscimedcentral.com It is a relatively soft Lewis base, making it suitable for coordinating with soft or borderline metal ions such as Ag(I), Pd(II), and Cu(I). jscimedcentral.comnih.gov The lone pair of electrons on the pyridyl nitrogen is located in an sp² orbital within the plane of the ring and is available for donation to a metal center. jscimedcentral.com

Pyrrolidinyl Nitrogen: This is a saturated, sp³-hybridized amine nitrogen. It is a harder donor atom compared to the pyridyl nitrogen and typically forms strong bonds with harder metal ions like Zn(II), Co(II), and Ni(II). nih.gov The stereochemistry of the pyrrolidine (B122466) ring, which can adopt envelope or twisted conformations, will influence the accessibility of this nitrogen for coordination.

Hydroxyl Oxygen: The oxygen atom of the alcohol group is a hard donor. It can coordinate to a metal ion in its neutral form or, upon deprotonation, as an alkoxide. Deprotonation significantly increases its donor capacity and allows it to act as a bridging ligand between two metal centers. Coordination involving the hydroxyl group is common in complexes with transition metals like Cu(II) and Zn(II). researchgate.net

Table 1: Potential Donor Atoms and Their Properties

| Donor Atom | Hybridization | Lewis Base Character | Preferred Metal Ions |

|---|---|---|---|

| Pyridyl Nitrogen | sp² | Soft | Ag(I), Pd(II), Cu(I), Ru(II) |

| Pyrrolidinyl Nitrogen | sp³ | Hard/Borderline | Zn(II), Co(II), Ni(II), Cu(II) |

Investigation of Chelation Modes and Stability of Resulting Complexes

The arrangement of the donor atoms in this compound allows for several possible chelation modes, which would enhance the stability of the resulting metal complexes due to the chelate effect.

Bidentate N,N'-Chelation: The most probable coordination mode involves the pyridyl nitrogen and the pyrrolidinyl nitrogen, forming a stable five-membered chelate ring. This bidentate N,N' coordination is a common feature in ligands containing a 2-aminopyridine (B139424) moiety.

Bidentate N,O-Chelation: Depending on the metal ion's preference and the conformation of the pyrrolidine ring, chelation involving the pyrrolidinyl nitrogen and the hydroxyl oxygen is also possible, forming a five-membered ring. This mode would likely require the deprotonation of the hydroxyl group.

Tridentate N,N',O-Coordination: If the stereochemistry is favorable, the ligand could potentially act as a tridentate donor, coordinating to a single metal center via the pyridyl nitrogen, the pyrrolidinyl nitrogen, and the hydroxyl oxygen. This would result in the formation of two fused five-membered chelate rings, leading to highly stable complexes. The behavior of similar NNO donor ligands has been observed in complexes with Zn(II) and Cd(II). mdpi.com

The stability of the resulting complexes would depend on several factors, including the nature of the metal ion (its size, charge, and hardness), the chelation mode, and the solvent system. The formation of five-membered chelate rings is generally favored, suggesting that N,N' and N,O bidentate coordination would be prevalent.

Synthesis and Structural Characterization of Coordination Compounds

The synthesis of coordination compounds with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of these complexes would rely on techniques such as X-ray crystallography and various spectroscopic methods.

Elucidation of Metal Complex Structures via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. Although no crystal structures of metal complexes with this compound are reported in the searched literature, analysis of related structures provides insight into the expected outcomes.

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, or octahedral).

The specific atoms of the ligand that are bonded to the metal ion.

The conformation of the five-membered chelate ring(s).

The presence of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which could lead to the formation of supramolecular architectures. nih.gov

Table 2: Hypothetical Crystallographic Data for a Metal Complex of this compound

| Parameter | Expected Information |

|---|---|

| Metal-Ligand Bond Lengths | Provides information about the strength of the coordination bonds. |

| Ligand Bite Angle | The N(pyridyl)-Metal-N(pyrrolidinyl) angle, indicative of strain in the chelate ring. |

| Coordination Geometry | e.g., distorted tetrahedral for Zn(II) or square planar for Ni(II). |

Spectroscopic Analysis of Coordination Environments

Spectroscopic techniques are crucial for characterizing coordination compounds, especially when single crystals suitable for X-ray diffraction are not available.

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion would cause shifts in the vibrational frequencies of the functional groups. The C=N stretching vibration of the pyridine ring would be expected to shift to a higher wavenumber upon coordination. Similarly, changes in the N-H and C-N stretching vibrations of the pyrrolidine ring and the O-H stretch of the hydroxyl group would provide evidence of their involvement in bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the protons and carbons near the donor atoms would be expected to change significantly upon complexation. For diamagnetic complexes like those of Zn(II), NMR can provide detailed information about the structure of the complex in solution.

UV-Visible Spectroscopy: For complexes of transition metals with d-electrons, UV-Vis spectroscopy can be used to study the d-d electronic transitions, providing information about the coordination geometry and the ligand field strength.

Applications of this compound and its Analogs as Ligands

While specific applications for complexes of this compound have not been reported, the structural motifs present in the ligand suggest several potential uses, drawing parallels from analogous systems.

Catalysis: Pyrrolidine- and pyridine-containing ligands have been successfully employed in various catalytic transformations. For example, ruthenium complexes with pyrrolidine-containing polypyridines have been investigated for their potential in photovoltaic devices due to their enhanced visible light absorption. The chirality of this compound (if used as a single enantiomer) makes it a candidate for asymmetric catalysis.

Biomedical Applications: Many metal complexes with nitrogen-containing heterocyclic ligands exhibit biological activity. Schiff base complexes with pyridine and pyrrole (B145914) moieties have been studied for their antimicrobial properties. nih.gov The combination of the pyridine and pyrrolidine scaffolds could lead to new therapeutic or diagnostic agents.

Materials Science: The ability of this ligand to form stable, potentially polynuclear complexes makes it of interest in the design of coordination polymers and metal-organic frameworks (MOFs). These materials can have applications in gas storage, separation, and sensing.

Role in Asymmetric Catalysis in Organic Synthesis

While specific, detailed research literature on the application of this compound as a catalyst is limited, its structural components are hallmarks of highly effective organocatalysts and ligands for metal-catalyzed asymmetric reactions. nih.govresearchgate.net The field of asymmetric organocatalysis, which uses small organic molecules to catalyze enantioselective reactions, frequently employs scaffolds derived from natural amino acids like proline, which features a pyrrolidine ring. nih.gov These catalysts are valued for being environmentally friendly and avoiding the use of heavy metals. nih.gov

The potential of this compound can be inferred from its similarity to other successful pyrrolidine-based catalysts. The general mechanism involves the pyrrolidine nitrogen forming an enamine or iminium ion with a substrate, while other functional groups on the catalyst scaffold control the stereochemical outcome of the reaction through steric hindrance or non-covalent interactions. nih.gov In the case of this compound, the chiral center at the C3 position, bearing a hydroxyl group, can effectively direct the approach of a reactant through hydrogen bonding.

Moreover, in metal-based catalysis, the pyridine nitrogen and the pyrrolidine nitrogen or the hydroxyl oxygen can coordinate to a metal center. This creates a rigid, chiral environment that can induce high enantioselectivity in reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The performance of structurally related chiral ligands in well-known asymmetric reactions underscores this potential.

Table 1: Performance of Analogous Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis

| Ligand/Catalyst | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| (S)-Proline | Aldol Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 99 | 96 |

| Diarylprolinol Silyl Ether | Michael Addition | Propanal + Nitrostyrene | 98 | 99 |

| (S)-5-(Pyrrolidin-2-yl)tetrazole | Michael Addition | Ketones + Nitro-olefins | >95 | up to 99 |

This table presents data for analogous compounds to illustrate the potential catalytic activity of the pyrrolidine scaffold. The data is not for this compound itself.

Potential in Supramolecular Chemistry and Advanced Material Science

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules associated through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govmdpi.com The design of molecules that can self-assemble into larger, ordered structures is a key focus of this field and is fundamental to the development of advanced materials.

The structure of this compound is well-suited for applications in supramolecular assembly.

Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. The nitrogen atoms in the pyridine and pyrrolidine rings can also act as hydrogen bond acceptors. These interactions can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks.

π-π Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions with other aromatic rings. This is a crucial organizing force in the formation of many supramolecular structures, including gels and liquid crystals. nih.gov

Chirality: The inherent chirality of the molecule can be translated to the supramolecular level, leading to the formation of helical or other chiral aggregates. nih.gov This is of significant interest for applications in chiroptical materials and enantioselective sensing.

Metal Coordination: The ability to coordinate with metal ions can be exploited to build metallo-supramolecular structures. By combining the ligand with metal ions that have specific coordination geometries, complex and functional architectures like cages, grids, or polymers can be constructed.

While specific examples of this compound in advanced materials are not yet prevalent in the literature, the principles of supramolecular chemistry suggest strong potential. For instance, co-assembly with other molecules, such as dipeptides, could lead to the formation of chiral supramolecular gels. nih.gov Such materials have potential applications in areas like tissue engineering, drug delivery, and catalysis. The combination of a chiral scaffold with a metal-binding site and hydrogen-bonding groups within a single molecule makes it a promising and versatile building block for the bottom-up construction of functional materials.

Q & A

Q. What are the common synthetic routes for preparing 1-(Pyridin-2-yl)pyrrolidin-3-ol, and what key reaction conditions influence yield and stereochemistry?

- Methodological Answer : The synthesis typically involves coupling pyridine derivatives with pyrrolidin-3-ol precursors. Key steps include:

-

Starting Materials : Pyridine-2-carbaldehyde and a pyrrolidine derivative (e.g., 3-hydroxypyrrolidine).

-

Reductive Amination : Use of NaBH₃CN or NaBH₄ in methanol/THF under inert atmosphere (N₂/Ar) to form the pyrrolidine-pyridine linkage.

-

Stereochemical Control : Chiral catalysts (e.g., (R)- or (S)-BINOL-derived ligands) can enhance enantiomeric excess (ee) during asymmetric synthesis .

-

Critical Conditions : Temperature (0–25°C), solvent polarity, and pH (neutral to mildly acidic) significantly impact yield (reported 60–85%) and ee (up to 95%) .

Reaction Parameters Typical Range Impact Temperature 0–25°C Higher temps reduce ee Solvent MeOH/THF Polar solvents favor imine formation Catalyst NaBH₃CN Selective reduction of imine intermediates

Q. How can researchers characterize the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase; retention times differentiate (S)- and (R)-enantiomers .

- X-ray Crystallography : Resolves absolute configuration; requires high-purity single crystals (e.g., grown via slow evaporation in ethanol) .

- Optical Rotation : Compare experimental [α]D values with literature data (e.g., (S)-enantiomer: [α]D = +32° in CHCl₃) .

Advanced Research Questions

Q. What strategies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Ru-(BINAP) complexes for transfer hydrogenation, achieving >90% ee .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) to resolve racemic mixtures under kinetic control .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance catalyst-substrate interactions, improving stereoselectivity .

Q. How do structural modifications influence biological activity in SAR studies?

- Methodological Answer :

- Pyridine Substituents : Electron-withdrawing groups (e.g., -NO₂ at C4) enhance receptor binding (e.g., NMDA antagonism) but reduce solubility .

- Pyrrolidine Modifications : Replacing the hydroxyl group with -NH₂ increases bioavailability but may reduce metabolic stability .

- Data Table :

| Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| This compound | NMDA receptor inhibition | 12.5 ± 1.2 |

| 1-(Pyridin-4-yl) analog | Weak activity | >100 |

| 3-O-Methylated derivative | Improved CNS penetration | 8.9 ± 0.8 |

Q. How can contradictory data in literature regarding reaction mechanisms be resolved?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁵N-labeled pyridine to track imine intermediate formation via NMR .

- Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model transition states to identify rate-limiting steps .

- Controlled Replicates : Standardize solvent purity (HPLC-grade) and catalyst batch to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.